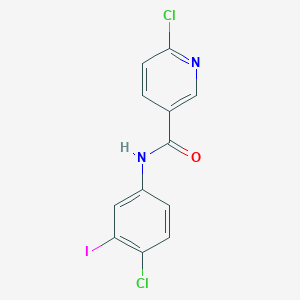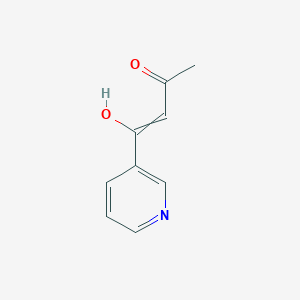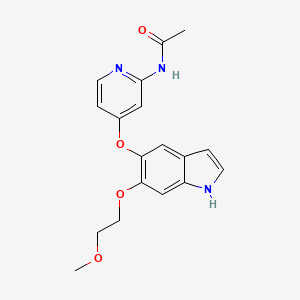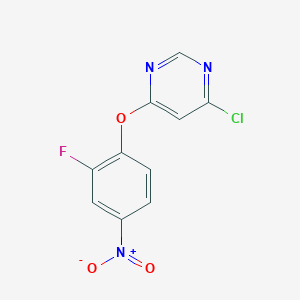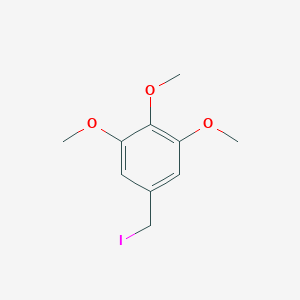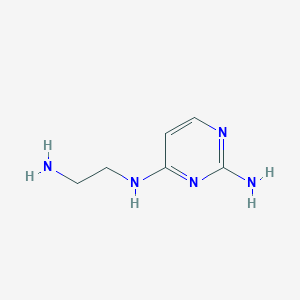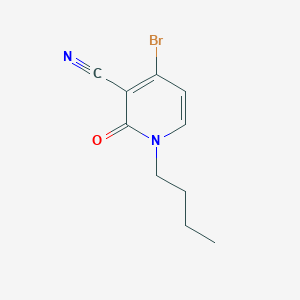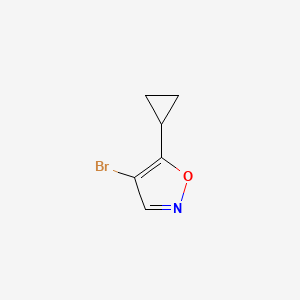
4-bromo-5-cyclopropyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-5-cyclopropyl-1,2-oxazole is a heterocyclic compound that features a five-membered isoxazole ring with a bromine atom at the fourth position and a cyclopropyl group at the fifth position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-cyclopropyl-1,2-oxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been reported to improve reaction times and yields .
化学反応の分析
Types of Reactions
4-bromo-5-cyclopropyl-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The isoxazole ring can be oxidized to form oxazoles or other derivatives.
Reduction Reactions: The compound can be reduced to form isoxazolines or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted isoxazoles.
Oxidation Reactions: Products include oxazoles and other oxidized derivatives.
Reduction Reactions: Products include isoxazolines and other reduced forms.
科学的研究の応用
4-bromo-5-cyclopropyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 4-bromo-5-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Bromo-5-methylisoxazole: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Cyclopropylisoxazole: Lacks the bromine atom at the fourth position.
4-Bromo-3,5-dimethylisoxazole: Contains additional methyl groups at the third and fifth positions.
Uniqueness
4-bromo-5-cyclopropyl-1,2-oxazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and potential biological activities compared to similar compounds.
特性
分子式 |
C6H6BrNO |
|---|---|
分子量 |
188.02 g/mol |
IUPAC名 |
4-bromo-5-cyclopropyl-1,2-oxazole |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2 |
InChIキー |
CZJSEMZMYVIVKD-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C=NO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



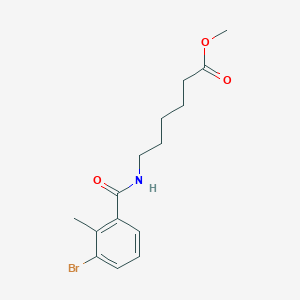
![Benzyl (2S,3aS,7aS)-1-{(2S)-2-[(tert-butyloxycarbonyl)-amino]-propionyl}-octahydro-1H-indole-2-carboxylate](/img/structure/B8284662.png)

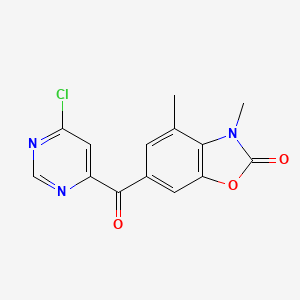
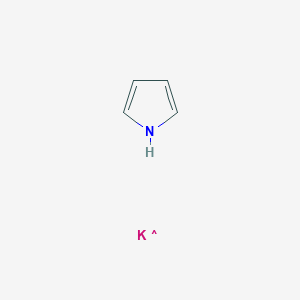
![(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetaldehyde](/img/structure/B8284688.png)
